REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([O:9][CH2:10][CH:11]([OH:14])[CH2:12][OH:13])=[N:5][CH:6]=[CH:7][CH:8]=1>FC(F)(F)C(O)=O.C(OCC)(OCC)(OCC)C>[CH2:4]([O:9][C:10]1([CH3:11])[O:13][CH2:12][CH:11]([CH2:10][O:9][C:4]2[C:3]([O:2][CH3:1])=[CH:8][CH:7]=[CH:6][N:5]=2)[O:14]1)[CH3:3]
|
Name
|
|
Quantity
|
62 g
|
Type
|
reactant
|
Smiles
|
COC=1C(=NC=CC1)OCC(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(C)(OCC)(OCC)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the mixture is left
|
Type
|
CUSTOM
|
Details
|
On evaporation
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1(OC(CO1)COC1=NC=CC=C1OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |